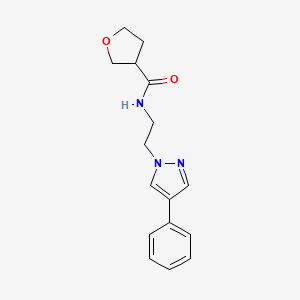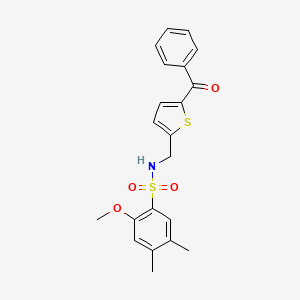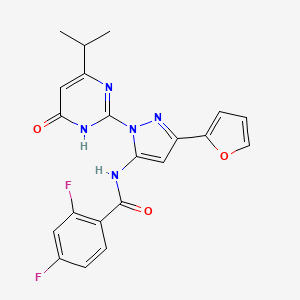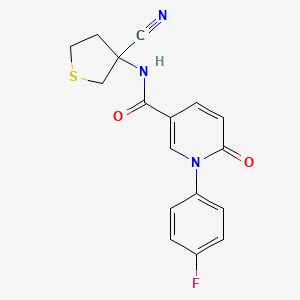
N-cyclopropyl-6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-cyclopropyl-6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a chemically synthesized molecule that appears to be related to a class of compounds known for their antibacterial properties. The structure of the compound suggests that it may have potential as a therapeutic agent, possibly targeting bacterial infections. The presence of sulfonyl groups and a benzoxazine core are indicative of a molecule designed for biological activity, possibly as an inhibitor of a specific bacterial function or pathway.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives with a cyclopropylaminomethyl moiety were synthesized and evaluated for their antibacterial activity . Although the exact synthesis of this compound is not detailed in the provided papers, it can be inferred that similar synthetic routes could be employed, involving the construction of the benzoxazine core followed by the introduction of the sulfonyl substituents and the cyclopropyl group.
Molecular Structure Analysis
The molecular structure of benzoxazine derivatives is characterized by a heterocyclic benzoxazine ring, which is a key feature for their biological activity. The cyclopropyl group attached to the molecule could be crucial for its binding affinity to bacterial targets, as seen in other compounds where the orientation of such groups has been shown to significantly affect antibacterial potency . The sulfonyl groups may enhance the solubility and potentially the bioavailability of the compound, which are important factors for drug development.
Chemical Reactions Analysis
The chemical reactivity of benzoxazine derivatives typically involves interactions with bacterial enzymes or receptors. The modifications on the benzoxazine core, such as the addition of sulfonyl groups, could influence the compound's ability to undergo specific chemical reactions within the bacterial cell, leading to inhibition of growth or bacterial death. The exact chemical reactions that this compound undergoes in a biological context would require further study.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this compound would include its solubility, stability, and its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The presence of sulfonyl groups suggests that the compound may have improved solubility in aqueous solutions, which is beneficial for drug absorption. The stability of the benzoxazine ring could also contribute to the compound's shelf life and resistance to metabolic breakdown. However, specific data on these properties are not provided in the papers .
Aplicaciones Científicas De Investigación
Drug Delivery and Nanoformulations for the Cardiovascular System
Research into the development of suitable delivery systems for the cardiovascular system has highlighted the significance of small organic compounds and nanoparticles in overcoming physiological barriers and improving therapeutic outcomes. While the compound wasn't directly studied, related compounds, such as soluble epoxide hydrolase inhibitors and PPARγ agonists, demonstrate the potential for cardiovascular applications through nanoformulations and targeted drug delivery technologies. These approaches are at the infancy stage but show promise for more mature developments similar to cancer or brain delivery systems (Geldenhuys et al., 2017).
Antioxidant Capacity and Chemical Reactivity
The study of antioxidants and their capacity, particularly in methods such as the ABTS/PP decolorization assay, provides insights into the reaction pathways and potential of compounds for antioxidant applications. This area of research emphasizes the importance of understanding chemical reactivity and the development of assays to measure antioxidant capacity, which could be applicable in evaluating the antioxidant potential of N-cyclopropyl-6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide and its analogs (Ilyasov et al., 2020).
Structure and Biosynthesis of Plant Defence Metabolites
The research into benzoxazinoids, including benzoxazinones and benzoxazolinones, sheds light on their role in plant defense against microbial threats. This work underscores the potential of the 1,4-benzoxazin-3-one backbone as a scaffold for antimicrobial agents, suggesting avenues for the synthesis of new compounds based on this core structure. Such studies could inform the development of derivatives of the compound for use in agriculture or antimicrobial resistance (de Bruijn et al., 2018).
Pharmacological Profile of Benzoxazines
Benzoxazine derivatives have been explored for their broad pharmacological actions, including antimicrobial, antimycobacterial, anti-diabetic, antihypolipidaemic, and antidepressant effects. This review of benzoxazine pharmacology could provide a foundational understanding for investigating the specific compound's potential in medicinal chemistry and drug development (Siddiquia et al., 2010).
Propiedades
IUPAC Name |
N-cyclopropyl-6-ethylsulfonyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S2/c1-3-25(21,22)11-6-7-13-12(8-11)17(24(2,19)20)9-14(23-13)15(18)16-10-4-5-10/h6-8,10,14H,3-5,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYZCOZYHQZYKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-((2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2532659.png)
![2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-eny lacetamide](/img/structure/B2532661.png)



![1-(2-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one](/img/structure/B2532666.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate](/img/structure/B2532668.png)
![1-{4-[(2-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one](/img/structure/B2532669.png)


![(E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2532673.png)
![1-{3-[(3,4-Dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxamide](/img/structure/B2532677.png)
![2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride](/img/structure/B2532679.png)
